2,2-Dimethylpentan-3-amine
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Overview
Description
2,2-Dimethylpentan-3-amine is an organic compound with the molecular formula C7H17N It is a primary aliphatic amine characterized by a pentane backbone with two methyl groups attached to the second carbon and an amine group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpentan-3-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2,2-dimethylpentan-3-ol with ammonia in the presence of a dehydrating agent can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired amine.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding alkanes.
Substitution: Halogenated amines and other substituted derivatives.
Scientific Research Applications
2,2-Dimethylpentan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpentan-3-amine involves its interaction with biological molecules, primarily through its amine group. The compound can act as a nucleophile, participating in various biochemical reactions. Its molecular targets include enzymes and receptors, where it can modulate activity and function.
Comparison with Similar Compounds
2,4-Dimethylpentan-3-amine: Another primary aliphatic amine with similar structural features but different positional isomerism.
2,2-Dimethylpentane: A related hydrocarbon without the amine group.
Uniqueness: 2,2-Dimethylpentan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its amine group allows for a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
CAS No. |
73153-81-8 |
---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
2,2-dimethylpentan-3-amine |
InChI |
InChI=1S/C7H17N/c1-5-6(8)7(2,3)4/h6H,5,8H2,1-4H3 |
InChI Key |
PCQKMDBZOIYAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)C)N |
Origin of Product |
United States |
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